7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine
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Overview
Description
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form 3-fluorobenzohydrazide, which is then cyclized with 2,3-dichloropyridazine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding pyrazolopyridazine oxides.
Reduction: Formation of reduced pyrazolopyridazine derivatives.
Substitution: Formation of substituted pyrazolopyridazine derivatives.
Scientific Research Applications
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(3-chlorophenyl)-2H-pyrazolo[3,4-D]pyridazine
- 7-Chloro-2-(3-methylphenyl)-2H-pyrazolo[3,4-D]pyridazine
- 7-Chloro-2-(3-nitrophenyl)-2H-pyrazolo[3,4-D]pyridazine
Uniqueness
7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability .
Properties
Molecular Formula |
C11H6ClFN4 |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
7-chloro-2-(3-fluorophenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C11H6ClFN4/c12-11-10-7(5-14-15-11)6-17(16-10)9-3-1-2-8(13)4-9/h1-6H |
InChI Key |
YRDVXEDUDHKJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C3C=NN=C(C3=N2)Cl |
Origin of Product |
United States |
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